molecular formula C18H15N3O B5778276 2-amino-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide

2-amino-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide

Cat. No.: B5778276
M. Wt: 289.3 g/mol
InChI Key: NWLDMUAWNQLFOL-UDWIEESQSA-N
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Description

2-amino-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom bonded to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide typically involves the condensation reaction between 2-aminobenzohydrazide and naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-aminobenzohydrazide+naphthaldehyde2-amino-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide\text{2-aminobenzohydrazide} + \text{naphthaldehyde} \rightarrow \text{2-amino-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide} 2-aminobenzohydrazide+naphthaldehyde→2-amino-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide

The reaction mixture is heated under reflux for several hours, and the product is obtained by filtration and recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored as an eco-friendly and time-saving alternative .

Chemical Reactions Analysis

Types of Reactions

2-amino-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-amino-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with DNA, leading to the disruption of cellular processes and inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c19-17-11-4-3-10-16(17)18(22)21-20-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,19H2,(H,21,22)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLDMUAWNQLFOL-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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